(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate

Description

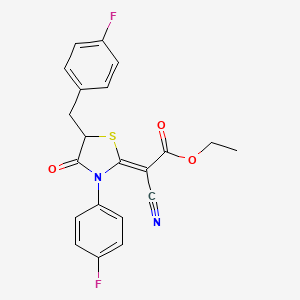

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features dual 4-fluorophenyl substituents at positions 3 and 5 of the thiazolidinone ring, alongside a cyano group and an ethyl ester moiety (Fig. 1). The Z-configuration of the exocyclic double bond is critical for stabilizing the planar geometry, which may enhance interactions with biological targets such as enzymes or receptors . The fluorine atoms in this compound likely improve metabolic stability and lipophilicity, optimizing pharmacokinetic properties .

Properties

IUPAC Name |

ethyl (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O3S/c1-2-28-21(27)17(12-24)20-25(16-9-7-15(23)8-10-16)19(26)18(29-20)11-13-3-5-14(22)6-4-13/h3-10,18H,2,11H2,1H3/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJYNJAKUSWLSA-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-cyano-2-(5-(4-fluorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, which is known for its diverse biological activities. The incorporation of fluorinated aromatic groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been evaluated against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Escherichia coli | 64 µg/mL |

These findings suggest that modifications to the thiazolidinone structure can lead to enhanced antimicrobial efficacy against specific pathogens .

Antitumor Activity

The antitumor potential of this compound has been explored in vitro. In studies involving various cancer cell lines, the compound demonstrated notable cytotoxic effects:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

- Study on Antimicrobial Efficacy : A study by Yosef et al. evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to our compound, against common bacterial pathogens. Results indicated a strong correlation between structural modifications and increased antimicrobial activity .

- Antitumor Evaluation : In a study assessing the cytotoxic effects on MCF-7 cells, derivatives showed significant growth inhibition compared to standard chemotherapeutic agents like Doxorubicin, suggesting a promising avenue for development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the thiazolidinone scaffold but differ in substituents, stereochemistry, or functional groups:

Key Observations :

- Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity at the exocyclic double bond, similar to methoxycarbonyl in , but with distinct steric and electronic profiles.

- Chlorine vs. Fluorine : The dichlorobenzyl substituent in introduces bulkier, more lipophilic groups compared to the target’s 4-fluorobenzyl, which may affect membrane permeability.

Electronic and Computational Insights

Computational studies on thiazolidinone derivatives (e.g., HOMO-LUMO analysis) reveal that electron-withdrawing substituents like cyano or fluorine lower the energy gap, increasing reactivity. For example, derivative 11 in exhibits a HOMO-LUMO gap of 4.12 eV (vs. 4.85 eV for non-acryloyl analogs), enhancing charge transfer interactions. The target compound’s fluorinated aryl groups likely induce similar effects, stabilizing interactions with hydrophobic pockets in biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.